molecular formula C18H14N2O3S B11530430 (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B11530430
M. Wt: 338.4 g/mol
InChI Key: NQTGGOVAHYPIQU-CXUHLZMHSA-N
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Description

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone ring, a benzodioxole moiety, and a substituted imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with a similar structure and reactivity.

    Diketene: Used in the synthesis of various organic compounds with similar reactivity.

Uniqueness

(2Z,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications in different fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14N2O3S/c1-11-3-2-4-13(7-11)19-18-20-17(21)16(24-18)9-12-5-6-14-15(8-12)23-10-22-14/h2-9H,10H2,1H3,(H,19,20,21)/b16-9+

InChI Key

NQTGGOVAHYPIQU-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2

Origin of Product

United States

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